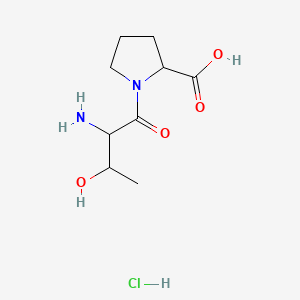

H-Thr-Pro-OHHCl

Description

Significance of Dipeptide Chemistry in Contemporary Biochemical and Pharmaceutical Research

Dipeptides, the simplest members of the peptide family, consist of two amino acids linked by a single peptide bond. nih.gov Their significance in modern biochemical and pharmaceutical research is multifaceted. Fundamentally, they serve as the basic building blocks for the synthesis of more complex polypeptides and proteins. [From general knowledge, supported by search context] Beyond this structural role, dipeptides are recognized as biologically active molecules involved in a variety of physiological processes, including neurotransmission and cell signaling. [From general knowledge, supported by search context]

In a research context, dipeptides are invaluable tools for investigating protein structure, function, and intermolecular interactions. [From general knowledge, supported by search context] Their smaller, more manageable size allows for detailed studies of phenomena that would be too complex to analyze in a full-sized protein. Furthermore, certain dipeptides exhibit enhanced physicochemical properties compared to their constituent amino acids, such as increased water solubility and greater stability against hydrolysis, which is particularly relevant for therapeutic applications. [From general knowledge, supported by search context]

The hydrochloride salt form of a dipeptide, such as H-Thr-Pro-OHHCl, is common in research and pharmaceutical settings. The addition of hydrochloric acid creates a salt that is typically a stable, crystalline solid, which enhances the compound's shelf-life and handling characteristics. labproinc.comlookchem.com This salt form often improves solubility in aqueous solutions, a critical factor for many experimental and formulation processes. labproinc.com

Historical Context and Prior Academic Research on Threonine-Proline Containing Peptides

The scientific literature contains notable research into peptides that feature both threonine (Thr) and proline (Pro) residues, highlighting the unique structural and chemical contributions of this pairing. Proline's distinctive cyclic structure imposes significant conformational constraints on a peptide backbone, often inducing turns or bends and disrupting helical structures. nih.gov This rigidity can affect the rate of protein synthesis within the ribosome, as the proline ring alters the optimal positioning required for rapid peptide bond formation. nih.gov

Research has explored how the Thr-Pro motif functions within larger peptide sequences. For instance, the tripeptide Threonyl-lysyl-proline (Thr-Lys-Pro) has been identified as a macrophage inhibitory peptide, indicating a role for the sequence in modulating immune responses. nih.gov The parent dipeptide, L-threonyl-L-proline, is recognized as a metabolite, having been identified in organisms such as the protist Euglena gracilis. nih.gov

In the field of synthetic chemistry, derivatives of threonine and proline are crucial. "Pseudoproline dipeptides," where a threonine residue is cyclized, are employed to disrupt peptide aggregation during solid-phase peptide synthesis, thereby enhancing the efficiency and yield of complex peptide production. [From general knowledge, supported by search context] Furthermore, studies on the chemical reactivity of proline residues have shown that their susceptibility to oxidative damage is influenced by their position within a peptide chain, with neighboring residues affecting the electron density of the proline nitrogen. rsc.org

Articulation of the Research Gap and Rationale for Focused Inquiry into this compound

Despite the extensive research on peptides containing threonine and proline, a significant gap exists in the academic literature concerning the focused investigation of the H-Thr-Pro-OH dipeptide itself, particularly in its hydrochloride salt form. The majority of existing studies treat the Thr-Pro motif as a component of a larger, more complex peptide nih.govnih.gov or utilize its derivatives as tools for chemical synthesis. [From general knowledge, supported by search context] There is a discernible lack of research dedicated to characterizing the fundamental physicochemical and biological properties of the isolated this compound molecule.

Current knowledge is largely extrapolated from studies on its constituent amino acids or on larger, more complex systems in which it is embedded. A dedicated academic inquiry into this compound is therefore warranted to establish a foundational understanding of its intrinsic properties. Such research would elucidate its specific conformational dynamics in solution, its stability profile, its potential for self-assembly, and any inherent biological activity independent of a larger peptide sequence. This foundational data would be invaluable for its application as a reference compound in metabolic studies, for its use in the design of novel peptidomimetics, and for refining its role as a building block in structural biology and pharmaceutical development.

Research Findings and Data

Chemical Identity and Properties of Threonyl-Proline and its Hydrochloride Salt

The following table summarizes key identifiers and computed properties for the parent dipeptide, L-Threonyl-L-proline, and its hydrochloride salt.

| Property | Value | Source |

| Compound Name | L-Threonyl-L-proline hydrochloride | N/A |

| Synonyms | H-Thr-Pro-OH·HCl | nih.gov |

| Molecular Formula | C₉H₁₇ClN₂O₄ | |

| Molecular Weight | 252.70 g/mol | |

| Parent Compound CAS | 46398-79-2 (for L-Threonyl-L-proline) | nih.gov |

| Parent Compound Formula | C₉H₁₆N₂O₄ | nih.gov |

| Parent Compound Mol. Wt. | 216.23 g/mol | nih.gov |

| Parent IUPAC Name | (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJSTYDXTXTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for H Thr Pro Ohhcl

Modern Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Thr-Pro-OHHCl Construction

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone of modern peptide chemistry, offering a streamlined and often automated approach for the construction of peptide chains. researchgate.netpeptide.com The general process involves anchoring the C-terminal amino acid, in this case, Proline, to an insoluble polymer resin. The peptide chain is then elongated through sequential cycles of N-α-deprotection and coupling of the next protected amino acid, Threonine. peptide.com The final dipeptide is then cleaved from the resin and all protecting groups are removed. The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes a base-labile N-α-protecting group (Fmoc) and acid-labile side-chain protecting groups. iris-biotech.de

Elucidation of Optimized Coupling Efficiencies and Stereochemical Control

The formation of the peptide bond between Threonine and the secondary amine of Proline is a critical step that requires optimized coupling conditions to ensure high efficiency and prevent side reactions. The choice of coupling reagent is paramount for activating the carboxylic acid of the incoming Threonine derivative.

Coupling Efficiencies: The coupling of an amino acid to a proline residue on a solid support can be challenging due to the secondary amine nature of proline. Efficient activation and coupling are necessary to achieve high yields. Common in-situ activating reagents include phosphonium (B103445) salts like BOP and PyBOP®, and aminium/uronium salts like HBTU and HATU. bachem.com Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are also widely used, typically in conjunction with additives. peptide.com For the synthesis of H-Thr-Pro-OH, Fmoc-Thr(tBu)-OH would be coupled to a Proline-loaded resin (e.g., Wang resin or 2-chlorotrityl chloride resin). The use of 2-chlorotrityl resin is advantageous for preparing protected peptide fragments due to the mild cleavage conditions required. researchgate.net

Stereochemical Control: Maintaining the stereochemical integrity of both chiral centers (L-Threonine and L-Proline) is a fundamental challenge in peptide synthesis. fiveable.me Racemization can occur at the C-terminal amino acid during the activation step. uni-kiel.de To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are added to the coupling mixture. peptide.comuni-kiel.deuniurb.it These additives react with the activated amino acid to form an active ester intermediate, which then couples to the amine with minimal racemization. peptide.com The choice of base can also influence the level of racemization, with weaker bases like N-methylmorpholine (NMM) or collidine sometimes being preferred over N,N-diisopropylethylamine (DIEA) in sensitive couplings. bachem.comuni-kiel.de

Table 1: Comparison of Common SPPS Coupling Reagents for Thr-Pro Bond Formation This is an interactive table. You can sort and filter the data.

| Coupling Reagent | Type | Key Features | Racemization Suppression |

|---|---|---|---|

| HBTU/TBTU | Aminium/Uronium Salt | Highly efficient, fast reaction times, common in automated synthesis. peptide.com | Good, especially with HOBt as the leaving group. |

| HATU | Aminium/Uronium Salt | More reactive than HBTU due to the HOAt leaving group; excellent for hindered couplings. | Excellent, due to the presence of HOAt. uni-kiel.de |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, forms soluble urea (B33335) byproduct (DIU). HOBt minimizes racemization. peptide.com | Good, HOBt is an effective suppressant. bachem.com |

| PyBOP® | Phosphonium Salt | High coupling efficiency, low racemization. bachem.com | Very good, similar to HBTU. |

Investigation of Cleavage and Deprotection Regimes for this compound Purity

The final stage of SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. thermofisher.com For the Fmoc/tBu strategy, this is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com

The hydroxyl group of threonine is usually protected with a tert-butyl (tBu) ether group, which is readily cleaved by TFA. iris-biotech.dethermofisher.com During acidolysis, reactive cationic species (e.g., the tert-butyl cation) are generated from the protecting groups and the resin linker. sigmaaldrich.com These can cause unwanted side reactions with nucleophilic residues in the peptide. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.com

A common cleavage cocktail for a simple peptide like H-Thr-Pro-OH would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). A typical formulation is 95% TFA, 2.5% water, and 2.5% TIS. sigmaaldrich.com The reaction is usually carried out for 1-3 hours at room temperature. thermofisher.comscribd.com After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). To obtain the hydrochloride salt, the purified peptide can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride, followed by lyophilization or crystallization.

Table 2: Representative Cleavage Cocktails for Fmoc-SPPS This is an interactive table. You can sort and filter the data.

| Reagent Cocktail | Composition (v/v/v) | Target Protecting Groups | Notes |

|---|---|---|---|

| TFA/TIS/H₂O | 95:2.5:2.5 | tBu, Trt, Boc | A general-purpose, non-malodorous cocktail suitable for most peptides. sigmaaldrich.com |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Pmc, Mtr, tBu, Trt, Boc | A "universal" cocktail for complex peptides, especially those containing Arg(Pmc/Mtr) and Cys. sigmaaldrich.com |

| TFA/DCM | 1:1 to 1:99 | Mtt, Mmt | Very mild conditions for selective deprotection on-resin. iris-biotech.de |

Solution-Phase Synthesis Approaches for this compound: Challenges and Innovations

While SPPS is dominant for longer peptides, solution-phase synthesis remains a powerful and often more economical method for the large-scale production of short peptides like this compound. researchgate.net This classical approach involves a stepwise coupling of protected amino acids in an appropriate organic solvent, with purification of the intermediate product after each step.

Assessment of Protecting Group Orthogonality and Yield Maximization

The success of a solution-phase synthesis hinges on a carefully designed protecting group strategy. ug.edu.pl Orthogonality is the key principle, meaning that each class of protecting group can be removed under specific conditions without affecting the others. iris-biotech.de

For the synthesis of H-Thr-Pro-OH, a typical strategy would involve protecting the N-terminus of Threonine (e.g., with Boc or Z-group) and the C-terminus of Proline (e.g., as a methyl or benzyl (B1604629) ester). The Threonine side-chain hydroxyl group may also be protected (e.g., as a benzyl ether (Bzl) when using Z-chemistry, or tBu with Boc-chemistry) to prevent side reactions, although for a dipeptide, it may sometimes be left unprotected depending on the coupling conditions. ug.edu.plpeptide.comnih.gov

A possible route:

Coupling: Boc-Thr(tBu)-OH is coupled with H-Pro-OMe·HCl using a coupling agent like EDC·HCl/HOBt in the presence of a base like NMM to neutralize the hydrochloride salt and facilitate the reaction.

Purification: The resulting protected dipeptide, Boc-Thr(tBu)-Pro-OMe, is purified from byproducts and unreacted starting materials.

Deprotection: The peptide is then treated with a strong acid like TFA or HCl in dioxane to remove both the Boc and tBu groups. Saponification with a base like NaOH would be used to hydrolyze the methyl ester. A final treatment with HCl provides the desired this compound.

Maximizing yield involves optimizing each step, including the choice of solvent, reaction temperature, and purification method (e.g., extraction, crystallization) to efficiently isolate the intermediate products.

Development of Novel Condensation Agents for this compound Synthesis

The heart of solution-phase synthesis is the peptide bond-forming reaction, which relies on a condensation agent (coupling reagent) to activate the carboxyl group. uni-kiel.de

Carbodiimides: Dicyclohexylcarbodiimide (DCC) was one of the first widely used reagents. bachem.com However, the byproduct, dicyclohexylurea (DCU), is often difficult to remove. The water-soluble variant, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often preferred as its urea byproduct is water-soluble and easily removed by aqueous extraction. bachem.compeptide.com As in SPPS, additives like HOBt or HOSu are almost always used with carbodiimides to improve reaction rates and suppress racemization. bachem.com

Onium Salts: Phosphonium (BOP, PyBOP®) and aminium (HBTU, TBTU, HATU) reagents are highly efficient and have largely replaced carbodiimides for more challenging couplings. uni-kiel.de They are known for high yields, fast reaction times, and low levels of racemization, though they are generally more expensive. uni-kiel.de

Other Reagents: Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been developed and are noted for their ability to cause very little racemization, which is particularly useful for coupling easily epimerized amino acids. peptide.com

Sustainable and Biocatalytic Approaches to this compound Synthesis

In response to the growing demand for greener chemical processes, biocatalysis has emerged as a sustainable alternative to traditional chemical peptide synthesis. researchgate.netresearchgate.net This approach utilizes enzymes to catalyze the formation of peptide bonds, often under mild, aqueous conditions and without the need for complex protecting group chemistry. researchgate.net

Enzymatic synthesis of dipeptides can be achieved using proteases, which normally hydrolyze peptide bonds. By manipulating reaction conditions (e.g., using organic co-solvents, high substrate concentrations, or immobilizing the enzyme), the thermodynamic equilibrium can be shifted to favor synthesis over hydrolysis. nih.govrsc.org For instance, proteases like thermolysin or carboxypeptidase Y have been used to synthesize dipeptides from amino acid esters and amides. nih.govrsc.org

An aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in 98% methanol (B129727). asm.org Such a system could potentially be adapted for the synthesis of Thr-Pro. The key advantages of biocatalysis are high stereoselectivity (enzymes typically only accept L-amino acids), reduced waste from protecting groups and hazardous reagents, and milder reaction conditions. researchgate.net However, challenges remain in finding or engineering enzymes with the desired substrate specificity and in optimizing reaction conditions for high yields. researchgate.netasm.org

Principles of Green Chemistry Applied to H-Thr-Pro-OH·HCl Production

The synthesis of peptides, including H-Thr-Pro-OH·HCl, is traditionally associated with the extensive use of hazardous reagents, solvents, and protecting groups, leading to significant chemical waste. The application of green chemistry principles aims to mitigate this environmental impact by redesigning the synthetic process to be more sustainable. Key principles relevant to H-Thr-Pro-OH·HCl production include waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions.

Modern peptide synthesis is increasingly moving away from traditional solution-phase methods, which often have high waste streams, toward more streamlined approaches like Solid-Phase Peptide Synthesis (SPPS). However, even SPPS can be improved through green chemistry. Innovations focus on replacing hazardous solvents like dimethylformamide (DMF) with more benign alternatives, developing recyclable reagents and solid supports, and minimizing the use of excess reagents to improve atom economy.

A significant advancement in green peptide synthesis is the use of enzymatic catalysts, which operate under mild, often aqueous, conditions and exhibit high specificity, thereby eliminating the need for complex protection and deprotection steps common in traditional chemical synthesis. rsc.orgnih.gov For the production of a dipeptide like H-Thr-Pro-OH·HCl, using an aminopeptidase in a solvent like methanol can represent a greener alternative, as it reduces water consumption and can simplify product isolation. nih.gov These biocatalytic methods inherently possess high atom economy and generate less hazardous waste compared to conventional chemical coupling methods.

Table 1: Application of Green Chemistry Principles to Dipeptide Synthesis

| Green Chemistry Principle | Application in H-Thr-Pro-OH·HCl Synthesis |

|---|---|

| Waste Prevention | Employing enzymatic or chemoenzymatic pathways to reduce the number of synthetic steps and the formation of byproducts. rsc.org |

| Atom Economy | Utilizing catalytic methods (e.g., enzymes) that incorporate a higher percentage of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water or biodegradable solvents like methanol for the synthesis and purification processes. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, a common feature of enzymatic catalysis. nih.gov |

| Use of Renewable Feedstocks | Sourcing amino acid precursors (Threonine, Proline) from fermentation or other bio-based processes. nih.gov |

| Catalysis | Preferring highly selective enzymatic catalysts over stoichiometric chemical reagents to minimize side reactions and waste. rsc.org |

Enzymatic Synthesis and Chemoenzymatic Pathways for H-Thr-Pro-OH·HCl

Enzymatic and chemoenzymatic strategies offer powerful alternatives to purely chemical methods for constructing the peptide bond in H-Thr-Pro-OH·HCl. These approaches leverage the high selectivity and efficiency of enzymes, often leading to higher yields and purity with fewer side reactions. rsc.orgub.edu

Enzymatic Synthesis: The direct enzymatic coupling of Threonine and Proline can be achieved using various enzymes. Proteases, such as thermolysin, can be used to catalyze the formation of a peptide bond between an N-protected amino acid and a free amino acid ester in aqueous or organic media. rsc.org Research has demonstrated that immobilizing one of the amino acid components on a solid support can shift the reaction equilibrium to favor synthesis over hydrolysis, resulting in high yields for dipeptide production. rsc.org For instance, an aminopeptidase from Streptomyces septatus TH-2 has been shown to effectively synthesize various dipeptides from free amino acids and aminoacyl methyl esters in 98% methanol, retaining its activity for over 100 hours. nih.gov In the case of Phenylalanyl-phenylalanine methyl ester synthesis using this method, the reaction reached an equilibrium where over 50% of the free phenylalanine was converted into the product. nih.gov

Chemoenzymatic Pathways: Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps. For H-Thr-Pro-OH·HCl, a chemoenzymatic approach might involve the chemical synthesis of activated Threonine or Proline precursors, followed by an enzyme-catalyzed ligation step. For example, enzymes like sortase can recognize specific peptide sequences, cleave a bond, and ligate the resulting intermediate to another molecule, a process that can be adapted for dipeptide synthesis. oup.com Another advanced method involves non-ribosomal peptide synthetases (NRPSs), which are large multi-enzyme complexes that naturally produce a wide array of peptides. nih.gov While complex, engineered NRPS or their constituent domains could potentially be harnessed for the specific synthesis of the Thr-Pro linkage. These pathways often occur under biocompatible conditions and can be highly specific. rsc.org

Table 2: Comparison of Enzymatic Approaches for Dipeptide Synthesis

| Enzymatic Method | Enzyme Example | Acyl Donor | Acyl Acceptor | Key Advantages | Reference |

|---|---|---|---|---|---|

| Protease-Catalyzed Synthesis | Thermolysin | N-protected amino acid (e.g., Fmoc-Thr) | Amino acid on solid support (e.g., Pro-resin) | High yields, reaction equilibrium favors synthesis. | rsc.org |

| Aminopeptidase-Catalyzed Synthesis | SSAP | Free amino acid (e.g., Thr) | Aminoacyl-OMe (e.g., Pro-OMe) | No N-protection needed, high stability in organic solvent. | nih.gov |

| Sortase-Mediated Ligation | Sortase A | Peptide with recognition motif (e.g., LPXTG) | Glycine-terminated nucleophile | High specificity for ligation site. | oup.com |

Methodologies for Analytical Purity Assessment and Structural Elucidation of H-Thr-Pro-OH·HCl

Ensuring the purity and confirming the precise chemical structure of H-Thr-Pro-OH·HCl is critical. Advanced analytical techniques are employed to separate the target dipeptide from starting materials, byproducts, and process-related impurities, and to provide unambiguous structural confirmation.

Advanced Chromatographic Separation Techniques (e.g., 2D-LC, SFC)

Standard one-dimensional high-performance liquid chromatography (1D-HPLC) can be insufficient for resolving complex mixtures that may arise during the synthesis of H-Thr-Pro-OH·HCl. Advanced techniques like two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC) offer superior resolving power.

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC significantly increases peak capacity by subjecting the sample to two independent separation mechanisms. chromatographyonline.comacs.org A common setup for peptide analysis involves using ion-exchange chromatography (IEX) in the first dimension followed by reversed-phase liquid chromatography (RPLC) in the second dimension. acs.org This RPLC x RPLC combination is also common, often using different mobile phase pH levels or column chemistries to achieve orthogonality. nih.gov This approach allows for the separation of the target dipeptide from impurities that might co-elute in a 1D system, providing a much more accurate assessment of purity. nih.gov The use of short, fast columns, such as monoliths, in the second dimension enables rapid analysis of the fractions from the first dimension. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the analysis and purification of small molecules, including peptides. perlan.com.pl It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a polar organic solvent like methanol. tandfonline.com SFC offers several advantages over traditional HPLC, including faster separations, lower solvent consumption, and unique selectivity. tandfonline.com For small, polar molecules like dipeptides, SFC can provide excellent separation from closely related impurities. perlan.com.pl The technique is readily coupled with mass spectrometry (MS) for peak identification. perlan.com.pl

Table 3: Features of Advanced Chromatographic Techniques for Peptide Analysis

| Technique | Principle | Common Configuration for Peptides | Key Advantages |

|---|---|---|---|

| 2D-LC | Two orthogonal separation steps | IEX × RPLC or RPLC × RPLC | Dramatically increased peak capacity, resolution of complex mixtures. chromatographyonline.comnih.gov |

| SFC | Mobile phase is a supercritical fluid (e.g., CO₂) | Packed columns (e.g., 2-ethylpyridine) with CO₂/Methanol gradient | Fast analysis, reduced organic solvent use, unique selectivity, MS compatibility. perlan.com.pltandfonline.com |

High-Resolution Mass Spectrometry and Multi-Dimensional Nuclear Magnetic Resonance for Structural Confirmation and Impurity Profiling

While chromatography assesses purity, spectroscopy provides definitive structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the identity of H-Thr-Pro-OH·HCl. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula (C₉H₁₆N₂O₄ for the free base). Tandem mass spectrometry (MS/MS) is then used to sequence the dipeptide. By inducing fragmentation of the parent ion, a characteristic pattern of b- and y-ions is produced, confirming the Threonine-Proline connectivity and differentiating it from its isomer, Pro-Thr.

Multi-Dimensional Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful technique for complete structural elucidation in solution. While 1D ¹H NMR provides initial information, multi-dimensional NMR experiments are required for full assignment and confirmation.

2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the spin systems within the Threonine and Proline residues.

2D TOCSY (Total Correlation Spectroscopy) extends these correlations to the entire spin system of each amino acid residue.

2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the peptide bond, as it will show a correlation between the alpha-protons of one residue and the carbonyl carbon of the other.

Together, these NMR techniques provide an unambiguous map of the molecule's covalent structure and are highly sensitive for detecting and identifying process-related impurities, even at low levels.

Conformational Landscapes and Solution State Dynamics of H Thr Pro Ohhcl

Spectroscopic Probes for H-Thr-Pro-OH·HCl Conformation

Spectroscopic techniques are powerful tools for elucidating the three-dimensional structure of peptides in solution. By probing different aspects of molecular structure, a comprehensive picture of the conformational preferences of H-Thr-Pro-OH·HCl can be assembled.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides and proteins. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. For short, flexible peptides like H-Thr-Pro-OH·HCl, the CD spectrum is often dominated by contributions from conformations such as the polyproline II (PPII) helix and random coil.

Proline-rich sequences frequently adopt a left-handed PPII helical conformation, which is a significant structural motif in proteins. nih.govresearchgate.net This conformation is characterized by a specific CD signature. The CD spectrum of a peptide in a PPII conformation typically displays a strong negative band between 195 nm and 206 nm and a weak positive band around 220-228 nm. researchgate.net The presence of charged residues can influence the exact positions and intensities of these bands. researchgate.net Studies on single peptide bonds have shown that the peptide bond N-terminal to a residue like alanine (B10760859) can produce a PPII-like spectrum. acs.org Therefore, the Thr-Pro peptide bond in H-Thr-Pro-OH·HCl is expected to contribute significantly to a PPII-type CD signal, indicating a propensity for an extended, flexible helical structure in aqueous solution.

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) | Reference |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | proquest.com |

| β-Sheet | ~195 | ~217 | researchgate.net |

| Polyproline II (PPII) | ~228 | ~206 | researchgate.net |

| Random Coil | ~212 | ~195 | acs.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, ROESY) for Inter-Residue Distance Constraints

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure and dynamics of molecules at the atomic level. hw.ac.ukyoutube.comwikipedia.org For determining the three-dimensional structure of peptides, the Nuclear Overhauser Effect (NOE) is particularly crucial. columbia.edu The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei, making it effective for measuring inter-proton distances up to approximately 5 Å. columbia.edublogspot.com

Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in obtaining these distance constraints. blogspot.comacdlabs.com For a small molecule like H-Thr-Pro-OH·HCl, NOESY is generally the preferred method. reddit.com

A key conformational feature of the Thr-Pro peptide bond is the potential for cis-trans isomerism around the ω dihedral angle. nih.gov Due to the cyclic nature of the proline side chain, the energy barrier for this isomerization is lower than in other peptide bonds. nih.gov NOESY experiments can definitively distinguish between these two isomers.

In the trans conformation (ω ≈ 180°), a strong NOE is expected between the α-proton of Threonine (Thr Hα) and the δ-protons of Proline (Pro Hδ).

In the cis conformation (ω ≈ 0°), a strong NOE would be observed between the α-proton of Threonine (Thr Hα) and the α-proton of Proline (Pro Hα). nih.gov

By quantifying the intensities of these cross-peaks, the relative populations of the cis and trans conformers in solution can be determined.

| Isomer | Proton 1 | Proton 2 | Expected Internuclear Distance | Reference |

|---|---|---|---|---|

| trans | Thr Hα | Pro Hδ | ~2.2 Å | nih.gov |

| cis | Thr Hα | Pro Hα | ~2.9 Å | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and is highly sensitive to the local conformation and hydrogen-bonding environment of the peptide backbone. europeanpharmaceuticalreview.comthermofisher.com Both techniques are complementary and can be used to study samples in various states. researchgate.neteag.com

The most informative vibrational bands for peptide conformational analysis are the Amide bands. mdpi.com

Amide I (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. Its frequency is a sensitive indicator of secondary structure and hydrogen bonding.

Amide II (1510–1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. mdpi.com

Amide III (1220–1300 cm⁻¹): This is a more complex band involving C-N stretching and N-H bending.

For proline-containing peptides, these bands have distinct features. The tertiary amide bond of proline lacks an N-H proton, which alters the nature of the Amide II and III bands. mdpi.com Raman spectroscopy has been shown to distinguish between cis and trans conformers of X-Pro peptide bonds, with the signals associated with the proline AIIp band appearing at different frequencies for each isomer. mdpi.com The presence of the hydrochloride salt will also affect the spectrum, particularly the vibrational modes of the terminal carboxylate and ammonium (B1175870) groups. gustavus.edugsu.edu Analysis of the vibrational spectra of H-Thr-Pro-OH·HCl can thus provide detailed information on the conformation of the amide bond and the strength of intra- and intermolecular hydrogen bonds.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| α-Helix | 1650 - 1658 | mdpi.com |

| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high) | mdpi.com |

| β-Turn | 1660 - 1685 | mdpi.com |

| Random Coil / Disordered | 1640 - 1650 | mdpi.com |

Computational Approaches to H-Thr-Pro-OH·HCl Conformation and Energetics

Computational chemistry provides a powerful complement to experimental techniques, allowing for the detailed exploration of the conformational energy landscape and dynamics of peptides.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govproquest.com By simulating a peptide in a box of explicit water molecules, MD can provide a detailed picture of its conformational ensemble in solution. researchgate.netacs.org

For H-Thr-Pro-OH·HCl, MD simulations can be used to:

Characterize the conformational space: By tracking the backbone dihedral angles (φ, ψ, ω) over time, a Ramachandran plot can be generated to visualize the preferred conformations. Simulations can reveal the populations of PPII, β-turn, and other structures.

Investigate cis-trans isomerization: While standard MD simulations may struggle to sample the slow cis-trans isomerization of the proline peptide bond, enhanced sampling techniques can be used to overcome this energy barrier and predict the equilibrium populations of the two isomers. nih.gov

Analyze solvation: MD simulations explicitly model the interactions between the peptide and surrounding water molecules, providing insights into the hydration shell and the role of solvent in stabilizing certain conformations. acs.orgacs.org

Studies on similar dipeptides, such as Ala-Pro, have demonstrated that MD simulations can successfully sample and characterize both the trans and cis isomers and their respective sub-conformations in aqueous solution. acs.orgacs.org

Quantum Mechanical Calculations for Electronic Structure and Rotational Isomerism

Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), offer a high-accuracy method for investigating the electronic structure and energetics of molecules. researchgate.netchemrxiv.orgnih.gov For H-Thr-Pro-OH·HCl, QM calculations are invaluable for understanding the intrinsic conformational preferences, independent of solvent effects.

Key applications of QM for this dipeptide include:

Determining relative energies of conformers: QM can be used to calculate the precise energies of the cis and trans isomers, revealing which is the ground-state conformation in a vacuum and the energy difference between them. researchgate.netwm.edu

Mapping the potential energy surface: By systematically rotating the backbone dihedral angles, a potential energy surface can be constructed. This allows for the identification of all stable low-energy conformers and the energy barriers that separate them.

Predicting spectroscopic properties: QM calculations can predict vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. researchgate.netnih.gov This helps to correlate specific spectral features with precise molecular conformations.

Computational studies on proline-containing peptides have used QM to analyze the factors influencing the cis-trans equilibrium and the conformational preferences of the proline ring. nih.gov

Table of Mentioned Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| H-Thr-Pro-OH·HCl | (2S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carboxylic acid hydrochloride |

| Threonine (Thr) | (2S,3R)-2-amino-3-hydroxybutanoic acid |

| Proline (Pro) | (S)-Pyrrolidine-2-carboxylic acid |

| Ala-Pro | Alanylproline |

Crystallographic Studies on H-Thr-Pro-OHHCl and Related Peptide Structures

Crystallographic studies provide definitive, high-resolution information about the solid-state conformation of molecules. While a crystal structure for this compound specifically has not been reported in the crystallographic databases, the analysis of related peptide structures containing the Thr-Pro motif offers valuable insights into the likely packing and conformational preferences in the solid state.

A study on pseudoproline-containing dipeptides, which are structurally analogous to Thr-Pro, revealed that the solid-state conformation can differ from what is predominantly observed in solution. uow.edu.au For instance, the dipeptide Cbz-Val-Thr(ΨMe,Mepro)-OH, a protected form of a Val-Thr dipeptide mimic, was found to adopt a trans conformation in the crystal lattice, whereas the cis form was the major conformer in solution. uow.edu.au This highlights the significant role of crystal packing forces in selecting a specific conformer from the available conformational ensemble.

In the absence of a direct structure for this compound, we can infer potential crystallographic parameters based on known structures of small peptides. The crystal structure of a related compound, such as a protected threonine-proline dipeptide, would likely exhibit the following general characteristics:

| Crystallographic Parameter | Expected Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ (common for chiral molecules) |

| Conformation of Thr-Pro bond | Likely trans due to packing efficiency |

| Proline Ring Pucker | Cγ-exo or Cγ-endo |

| Hydrogen Bonding | Extensive network involving the N-terminus, C-terminus, and the threonine hydroxyl group |

| Note: These are generalized expectations based on crystallographic data of similar small peptides. |

Biochemical and Biophysical Interactions of H Thr Pro Ohhcl

Elucidation of Molecular Recognition Mechanisms of H-Thr-Pro-OH HCl with Biological Targets (In vitro focus)

Understanding how H-Thr-Pro-OH HCl recognizes and binds to biological targets such as proteins is fundamental to elucidating its function. This process is governed by a combination of factors including the peptide's size, charge, hydrophobicity, and conformational flexibility, which dictate its binding affinity and specificity.

Ligand-Binding Assays and Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Ligand-binding assays are essential for quantifying the interaction between a ligand, like H-Thr-Pro-OH HCl, and its target protein. bioaustralis.com Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into binding kinetics and thermodynamics. researchgate.netnih.gov

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. Injecting H-Thr-Pro-OH HCl over the surface would allow for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. novoprolabs.com Given its small size, the interaction of H-Thr-Pro-OH HCl would likely be characterized by fast on- and off-rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net By titrating H-Thr-Pro-OH HCl into a solution containing a target protein, one can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov The polar hydroxyl group of threonine and the peptide backbone could form hydrogen bonds, likely resulting in a favorable enthalpic contribution to the binding energy. nih.gov

| Technique | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10³ | Rapid binding to the target. |

| Dissociation Rate (kₑ) (s⁻¹) | 3.0 x 10⁻² | Moderately fast release from the target. | |

| Dissociation Constant (Kₑ) (µM) | 20 | Moderate binding affinity. | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 0.98 | Indicates a 1:1 binding model. |

| Enthalpy Change (ΔH) (kcal/mol) | -4.5 | Binding is enthalpically driven, likely due to hydrogen bonding. | |

| Entropy Change (TΔS) (kcal/mol) | -1.8 | Binding is entropically unfavorable, possibly due to conformational restriction upon binding. |

Structure-Based Computational Docking and Protein-Peptide Interaction Prediction

Computational docking methods predict the preferred orientation and interaction of a ligand within the binding site of a target protein. nih.gov For H-Thr-Pro-OH HCl, docking studies would be crucial to visualize potential binding modes and identify key intermolecular interactions.

Using a known crystal structure of a target enzyme, such as dipeptidyl peptidase IV (DPP-IV), which is known to interact with proline-containing peptides, a docking simulation could be performed. nih.gov The simulation would likely predict that the threonine residue's hydroxyl group acts as a hydrogen bond donor or acceptor, while the rigid pyrrolidine (B122466) ring of proline fits into a specific hydrophobic pocket. The terminal carboxyl and amino groups would also be expected to form salt bridges or hydrogen bonds with residues in the active site. The hydrochloride salt form implies that the N-terminus is protonated, favoring electrostatic interactions with negatively charged residues.

| Parameter | Hypothetical Finding |

|---|---|

| Predicted Binding Energy (kcal/mol) | -6.8 |

| Key Interacting Residues | Asp210, Arg125, Tyr547, Ser630 |

| Predicted Interaction Types | Hydrogen bond between Thr-OH and Tyr547-OH |

| Salt bridge between N-terminus (NH₃⁺) and Asp210 (COO⁻) | |

| Hydrophobic interaction between Pro ring and a hydrophobic pocket |

Enzymatic Modulation by H-Thr-Pro-OH HCl: Substrate Specificity and Inhibition Kinetics

The interaction of H-Thr-Pro-OH HCl with enzymes can lead to its degradation or the modulation of enzymatic activity. The unique Xaa-Pro peptide bond significantly influences these interactions.

Protease Susceptibility and Degradation Pathways of H-Thr-Pro-OH HCl

Peptide bonds involving the imino acid proline are known to be conformationally restricted and are generally resistant to cleavage by many common proteases, such as trypsin and chymotrypsin. nih.gov This resistance is a key factor in the biological lifetime of proline-containing peptides. nih.gov

However, specific enzymes, known as proline peptidases, have evolved to cleave these bonds. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): This enzyme specifically cleaves dipeptides from the N-terminus of peptides where proline is in the penultimate position (Xaa-Pro-). Therefore, H-Thr-Pro-OH would be a potential substrate for DPP-IV.

Prolidase: This enzyme cleaves dipeptides with a C-terminal proline (Xaa-Pro), making it a candidate for the degradation of H-Thr-Pro-OH. mdpi.com

Aminopeptidase (B13392206) P: This peptidase removes the N-terminal amino acid from peptides where the second residue is proline, which would also lead to the degradation of H-Thr-Pro-OH. nih.gov

The susceptibility of H-Thr-Pro-OH HCl to these and other proteases would need to be confirmed through in vitro digestion assays followed by analysis via techniques like HPLC or mass spectrometry.

| Protease | Hypothetical Cleavage Rate (nmol/min/mg) | Interpretation |

|---|---|---|

| Trypsin | < 0.01 | Highly resistant to cleavage. |

| Chymotrypsin | < 0.01 | Highly resistant to cleavage. |

| Dipeptidyl Peptidase IV (DPP-IV) | 15.2 | Potential substrate, susceptible to cleavage. |

| Prolidase | 25.8 | Likely a primary degradation enzyme. |

Investigation of H-Thr-Pro-OH HCl as a Modulator of Enzyme Activity (e.g., Kinases, Phosphatases, Peptidases)

Dipeptides and other small peptides can act as modulators, including inhibitors or activators, of various enzymes. technologynetworks.com Based on literature suggesting that Thr-Pro containing peptides may have biological activity, H-Thr-Pro-OH could potentially modulate enzymes like Angiotensin-Converting Enzyme (ACE) or DPP-IV. nih.govnih.gov

Peptidase Inhibition: As a potential substrate for DPP-IV, H-Thr-Pro-OH could also act as a competitive inhibitor for the degradation of other DPP-IV substrates. Similarly, its structural resemblance to the C-terminus of angiotensin I could make it a weak competitive inhibitor of ACE. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Kinase/Phosphatase Modulation: There is no direct evidence to suggest H-Thr-Pro-OH modulates kinases or phosphatases. Such activity is less likely for a simple dipeptide, as kinase and phosphatase inhibitors are often larger molecules capable of more extensive interactions with the enzyme's active site or allosteric sites. mdpi.comgoogleapis.com

| Enzyme Target | Assay Type | Hypothetical IC₅₀ (µM) | Interpretation |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Inhibition Assay | > 500 | Negligible to very weak inhibitory activity. |

| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition Assay | 150 | Weak competitive inhibition. |

| Protein Kinase A (PKA) | Inhibition Assay | > 1000 | No significant inhibitory activity expected. |

| Protein Phosphatase 2A (PP2A) | Inhibition Assay | > 1000 | No significant inhibitory activity expected. |

Membrane Interaction Studies of H-Thr-Pro-OH HCl (In vitro biophysical research)

The interaction of peptides with cellular membranes is a critical aspect of their biological function, particularly for antimicrobial and cell-penetrating peptides. googleapis.com The physicochemical properties of H-Thr-Pro-OH HCl suggest a limited interaction with lipid bilayers.

The dipeptide is relatively small and polar. The threonine side chain contains a hydroxyl group, and the peptide backbone contains polar carbonyl and amide groups, all capable of forming hydrogen bonds with water. Proline's cyclic structure imparts rigidity but is not strongly hydrophobic. Therefore, H-Thr-Pro-OH HCl is expected to be highly water-soluble with a low propensity to partition into the hydrophobic core of a lipid membrane.

Biophysical techniques could be used to confirm this prediction:

Circular Dichroism (CD) Spectroscopy: In the presence of lipid vesicles (liposomes), H-Thr-Pro-OH HCl would be expected to show no significant change in its CD spectrum, indicating it does not adopt a defined secondary structure upon potential association with the membrane surface.

Tryptophan Fluorescence: As the dipeptide lacks an intrinsic fluorophore, a fluorescent probe like tryptophan could be incorporated into an analogue to study membrane partitioning. A lack of a blue shift in the fluorescence emission spectrum in the presence of liposomes would indicate that the peptide remains in an aqueous environment.

Isothermal Titration Calorimetry (ITC): Titrating H-Thr-Pro-OH HCl with lipid vesicles would likely show a very small heat of interaction, confirming weak or no binding to the lipid bilayer.

| Technique | Parameter | Hypothetical Observation | Interpretation |

|---|---|---|---|

| Circular Dichroism (CD) | Change in Molar Ellipticity | Negligible | No induction of secondary structure; peptide remains disordered. |

| Fluorescence Spectroscopy (using a fluorescent analogue) | Emission λₘₐₓ Shift | < 2 nm | Peptide does not partition into the hydrophobic membrane core. |

| Isothermal Titration Calorimetry (ITC) | Binding Enthalpy (ΔH) | Near zero | No significant binding interaction with the lipid bilayer. |

Liposome Binding Assays and Membrane Permeability Investigations

Liposome binding assays are crucial experimental tools used to quantify the affinity of a molecule for a lipid bilayer. These assays typically involve incubating the molecule of interest with liposomes of a defined lipid composition and then separating the liposome-bound fraction from the unbound fraction. The extent of binding can be determined using various analytical techniques.

For a small, hydrophilic dipeptide such as H-Thr-Pro-OHHCl, the expectation is that its direct binding to a neutral lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), would be weak. The presence of the polar hydroxyl group on the threonine residue and the charged terminal amino and carboxyl groups at physiological pH would generally disfavor partitioning into the hydrophobic core of the membrane. Theoretical studies on individual amino acids support this, with research indicating that proline does not exhibit a significant binding affinity for DPPC membranes. rsc.org The interaction, if any, would likely be confined to the headgroup region of the phospholipids, potentially involving hydrogen bonding between the peptide's polar groups and the phosphate (B84403) or carbonyl groups of the lipids. rsc.org

Membrane permeability investigations assess the ability of a compound to traverse a lipid bilayer. Small, uncharged molecules can often pass through membranes via passive diffusion, but peptides, even small ones, generally exhibit low passive permeability due to their polar backbone and side chains. unc.edunih.govbachem.com For this compound, its hydrophilic nature and net charge at physiological pH would be significant barriers to passive diffusion across a lipid membrane. Any significant transport would likely necessitate a specific transporter protein. For instance, specialized carriers are known to facilitate the export of L-threonine across bacterial membranes when it accumulates to high intracellular concentrations from the breakdown of threonine-containing peptides. nih.gov

Table 1: Inferred Membrane Interaction Properties of this compound

| Property | Inferred Characteristic | Rationale |

| Liposome Binding Affinity (Neutral Bilayers) | Low | The molecule is small and polar, with charged termini and a hydroxyl group, making partitioning into the hydrophobic membrane core energetically unfavorable. Proline has been shown to have low affinity for lipid bilayers. rsc.org |

| Primary Interaction Site | Lipid Headgroup Region | Any interaction is likely to be mediated by hydrogen bonding and electrostatic interactions with the polar headgroups of phospholipids. rsc.org |

| Passive Membrane Permeability | Very Low | The hydrophilic and charged nature of the dipeptide hinders its ability to passively diffuse across the hydrophobic lipid bilayer. unc.edunih.gov |

| Potential Transport Mechanism | Carrier-Mediated Transport | Significant translocation across a biological membrane would likely require a specific peptide or amino acid transporter. nih.gov |

This table presents inferred properties based on the physicochemical characteristics of this compound and data from related molecules, as direct experimental data is not available.

Biophysical Characterization of this compound in Membrane Mimetic Systems

Membrane mimetic systems, such as liposomes, micelles, and nanodiscs, are indispensable tools for studying the interactions of molecules with a lipid environment in a controlled manner. nih.gov A variety of biophysical techniques can be employed to characterize these interactions, providing insights into conformational changes, localization, and the thermodynamics of binding.

While specific biophysical studies on this compound are lacking, we can outline the types of investigations that would be informative.

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. In the context of membrane interactions, CD spectroscopy performed in the presence and absence of liposomes or other membrane mimetics could reveal whether this compound adopts any ordered conformation upon association with the lipid interface. nih.govfrontiersin.org Given its small size, significant secondary structure formation is unlikely, but changes in the CD spectrum could still indicate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution and solid-state NMR are powerful techniques for obtaining atomic-resolution information. Solution NMR could be used to identify which parts of the this compound molecule interact with micelles or small unilamellar vesicles by monitoring changes in chemical shifts or through nuclear Overhauser effect (NOE) experiments. Solid-state NMR could provide information on the location and orientation of the dipeptide within a lipid bilayer.

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can provide a dynamic, atomistic view of peptide-membrane interactions. Simulations could be used to predict the preferred location of this compound within a model membrane, calculate the free energy of binding, and characterize the specific hydrogen bonding and electrostatic interactions between the dipeptide and lipid molecules. rsc.org

Table 2: Potential Biophysical Techniques for Studying this compound-Membrane Interactions

| Technique | Membrane Mimetic | Type of Information Obtainable |

| Circular Dichroism (CD) Spectroscopy | Liposomes, Micelles | Conformational changes of the dipeptide upon membrane interaction. nih.govfrontiersin.org |

| Isothermal Titration Calorimetry (ITC) | Liposomes, Micelles | Thermodynamic parameters of binding (affinity, enthalpy, entropy). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Micelles, Bicelles, Nanodiscs | Atomic-level detail of interaction sites, peptide conformation, and localization within the membrane mimetic. |

| Fluorescence Spectroscopy (with labeled peptide) | Liposomes | Binding affinity, kinetics, and information about the local environment of the peptide. |

| Molecular Dynamics (MD) Simulations | Model Lipid Bilayer | Atomistic details of binding, orientation, and dynamics of the peptide-membrane complex. rsc.org |

This table outlines the potential application of various biophysical techniques to study the interactions of this compound with membrane mimetics, as direct experimental data is not currently available.

Investigation of H Thr Pro Ohhcl in Preclinical Biological Research Models

In Vitro Cellular Assays for H-Thr-Pro-OHHCl Biological Activity (Mechanistic focus)

In vitro studies using cultured cells are fundamental for dissecting the molecular mechanisms of a compound. For this compound, these assays focus on how the dipeptide influences cellular functions at the signaling, genetic, and protein levels.

The binding of a ligand to a receptor initiates a cascade of signaling events that can alter cell behavior. khanacademy.org Given that this compound provides proline, its effects are hypothesized to intersect with proline-dependent signaling pathways. Proline metabolism can generate reactive oxygen species (ROS), which act as signaling molecules, and influence pathways sensitive to the cell's metabolic and redox state. frontiersin.org

Key signaling pathways potentially modulated by this compound include:

MAPK (Mitogen-Activated Protein Kinase) Pathways : These pathways, including ERK, JNK, and p38, are central to cellular responses to stress. nih.gov Heat shock and other stressors can activate these kinases, which in turn can modulate cellular processes. nih.gov

PI3K/Akt/mTOR Pathway : This pathway is a crucial regulator of cell growth, proliferation, and metabolism. Proline availability has been linked to the modulation of this pathway. frontiersin.org

Hypoxia-Inducible Factor (HIF) Signaling : The byproducts of proline oxidation can stabilize HIF-1α, a key transcription factor in cellular responses to low oxygen and metabolic stress. frontiersin.org

Standard laboratory techniques are employed to measure the activation or inhibition of these pathways. Western Blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms. Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific biomarkers, such as cytokines or signaling molecules, in cell lysates or culture media. researchgate.net

Table 1: Potential Biomarkers for this compound Cellular Signaling Studies This table is interactive. You can sort and filter the data.

| Pathway | Potential Biomarker | Analytical Method | Rationale |

|---|---|---|---|

| MAPK/ERK | Phospho-ERK1/2 | Western Blot | Measures activation of the growth factor signaling cascade. nih.gov |

| MAPK/p38 | Phospho-p38 | Western Blot | Indicates cellular response to inflammatory cytokines and stress. |

| PI3K/Akt | Phospho-Akt | Western Blot | Assesses activation of a key survival and growth pathway. frontiersin.org |

| mTOR | Phospho-mTOR | Western Blot | Measures activity of a central regulator of cell metabolism. frontiersin.org |

| HIF Signaling | HIF-1α | Western Blot, ELISA | Detects stabilization of the key hypoxia response factor. frontiersin.org |

To gain a comprehensive understanding of a compound's impact, researchers analyze its effects on global gene and protein expression. nih.gov These techniques can reveal novel targets and pathways affected by this compound.

Gene Expression Profiling : Techniques like transcriptome sequencing (RNA-Seq) or DNA microarrays are used to quantify the complete set of RNA transcripts in a cell under specific conditions. frontiersin.orgnih.gov By comparing cells treated with this compound to untreated control cells, researchers can identify differentially expressed genes (DEGs). frontiersin.orgnih.gov This analysis can point towards the biological processes being modulated, such as cell cycle regulation, stress response, or apoptosis. frontiersin.orgkhanacademy.org

Proteomic Analysis : Mass spectrometry-based proteomics provides a large-scale analysis of the proteins present in a cell. nih.gov Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is one method used to compare the relative abundance of thousands of proteins between treated and untreated samples. nih.gov This can reveal changes in protein expression that result from altered gene expression or post-translational modifications, providing a functional snapshot of the cellular response to the dipeptide. nih.govnih.gov

Table 2: Illustrative Example of Potential Gene Expression Changes Following this compound Treatment This table is interactive. You can sort and filter the data.

| Gene Category | Potential Gene Example | Predicted Change | Implied Cellular Process |

|---|---|---|---|

| Stress Response | HSP70 | Upregulated | Activation of heat shock/stress response pathway. nih.gov |

| Metabolism | PUTA (Proline Dehydrogenase) | Upregulated | Increased proline catabolism. nih.gov |

| Cell Cycle | CDKN1A (p21) | Upregulated | Potential cell cycle arrest. |

| Apoptosis | BAX | Upregulated | Induction of pro-apoptotic signaling. |

For a dipeptide like this compound to exert an intracellular effect, it must first cross the plasma membrane. Understanding its transport mechanism is crucial. The cellular uptake of peptides can occur through several pathways, including direct penetration or endocytic routes like macropinocytosis and clathrin- or caveolae-mediated endocytosis. nih.govdovepress.com

Uptake Mechanisms : Studies to elucidate the uptake mechanism often involve treating cells with the compound at low temperatures (e.g., 4°C) or using chemical inhibitors that block specific endocytic pathways. dovepress.com For instance, chlorpromazine (B137089) can be used to inhibit clathrin-mediated endocytosis. dovepress.com The amount of internalized compound is then quantified to determine the primary route of entry.

Intracellular Localization : To determine where the dipeptide accumulates within the cell, a fluorescently labeled version of this compound can be synthesized. Live-cell imaging using fluorescence microscopy can then track its movement and colocalization with specific organelle markers (e.g., for lysosomes, mitochondria, or the nucleus). This helps to identify potential sites of action or metabolism. researchgate.net

In Vivo Animal Studies for Mechanistic Elucidation of this compound Effects (Preclinical focus)

While in vitro assays are critical for mechanistic insights, in vivo studies in animal models are necessary to understand a compound's effects in the context of a whole, living organism. nih.govnih.gov

The choice of animal model is dictated by the specific biological question. For most preclinical research, including studies on dipeptides, rodents are the most commonly used models. nih.govnih.gov

Mice (Mus musculus) : Mice are frequently chosen due to their small size, short life cycle, well-characterized genetics, and the availability of numerous transgenic strains that can model human diseases like cancer, metabolic disorders, and neurodegenerative conditions. nih.gov

Rats (Rattus norvegicus) : Rats are often used in drug discovery and toxicology studies. nih.gov Their larger size can facilitate certain surgical or sampling procedures, and they are well-established models for research in areas such as hypertension, diabetes, and neurology. nih.govnih.gov

The justification for using these models to study this compound would be based on their physiological and metabolic similarities to humans. For instance, if the research question involves the role of proline metabolism in cancer, a mouse model with tumor xenografts would be appropriate. nih.gov If the focus is on stress response, a model involving induced physiological stress could be used. nih.gov

Table 3: Selection of Animal Models for this compound Research This table is interactive. You can sort and filter the data.

| Research Question | Recommended Animal Model | Justification |

|---|---|---|

| Role in tumor metabolism | Xenograft Mouse Model | Allows study of the compound's effect on human tumor growth in a living system. nih.gov |

| Effects on systemic metabolic stress | Diabetic Rat Model (e.g., Zucker) | Established model for metabolic dysregulation where proline metabolism may be relevant. nih.gov |

| Impact on neurological function | Rat Model of Neurological Disease | Rats are widely used in behavioral and neurological studies. nih.gov |

Pharmacodynamics is the study of what a drug does to the body. nih.gov A key component of this is confirming that the compound interacts with its intended molecular target in a living organism, a concept known as target engagement. nih.gov

Pharmacodynamic Assessments : These studies measure the physiological or biochemical effect of the compound over time. For this compound, this could involve collecting blood or tissue samples at various time points after administration to measure biomarkers identified in vitro (e.g., levels of metabolic enzymes, signaling proteins, or downstream products). nih.gov

Target Engagement Methodologies :

Activity-Based Protein Profiling (ABPP) : This chemoproteomic technique can be used to directly measure the activity of enzymes in tissue lysates from animals treated with the compound. nih.gov It uses chemical probes that react with the active site of specific enzyme families, allowing for quantification of target inhibition or activation. nih.gov

Radiotracer Imaging (e.g., MicroPET) : A radiolabeled version of this compound or a competing ligand can be administered to the animal. Positron Emission Tomography (PET) imaging can then visualize the distribution of the compound and its binding to specific tissues or targets in real-time. A reduction in signal after pre-dosing with the non-radiolabeled compound can confirm target engagement. nih.gov

These advanced techniques are crucial for validating that the molecular mechanisms observed in cell culture also occur within a complex physiological system, bridging the gap between in vitro findings and potential therapeutic applications. nih.gov

Table 4: Methodologies for In Vivo Pharmacodynamic and Target Engagement Analysis This table is interactive. You can sort and filter the data.

| Methodology | Purpose | Description |

|---|---|---|

| Serial Blood/Tissue Sampling | Pharmacodynamic Biomarker Analysis | Collection of samples over time to measure changes in biomarkers (e.g., via ELISA, Western Blot) in response to the compound. nih.gov |

| Microfluidic Activity-Based Protein Profiling (ABPP) | Target Activity Measurement | High-throughput analysis of enzyme activity in tissue lysates to directly assess target engagement. nih.gov |

| MicroPET Imaging | In Vivo Target Occupancy | Non-invasive imaging using a radiolabeled tracer to visualize and quantify compound-target binding in real-time. nih.gov |

Rational Design, Synthesis, and Characterization of H Thr Pro Ohhcl Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies of H-Thr-Pro-OHHCl Based on Molecular Modifications

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, this involves systematically modifying its N-terminus, C-terminus, and the side chains of both the threonine and proline residues to probe their individual contributions to molecular recognition and function.

The termini of peptides are critical for their stability and interaction with biological targets. Modifications at these positions can significantly alter a peptide's pharmacokinetic and pharmacodynamic properties.

N-terminal Modifications: The free amino group of the threonine residue is a key site for modification. A common strategy is N-acetylation , which neutralizes the positive charge at physiological pH. nih.govnih.gov This modification can enhance proteolytic stability by preventing degradation by aminopeptidases. nih.gov The impact of N-acetylation on the bioactivity of H-Thr-Pro-OH would be evaluated through relevant biological assays to determine if the charge is crucial for target interaction. Another potential modification is the attachment of lipid moieties, such as palmitoylation, to increase membrane permeability and facilitate entry into cells.

C-terminal Modifications: The carboxylic acid of the proline residue can be modified to an amide via C-terminal amidation . bas.bgbas.bgcore.ac.ukbiorxiv.orgresearchgate.net This modification removes the negative charge, which can increase the peptide's stability against carboxypeptidases and enhance its ability to cross cell membranes. biorxiv.orgresearchgate.net The effect of C-terminal amidation on the biological activity of H-Thr-Pro-OH would be assessed to understand the importance of the C-terminal carboxylate for its function. bas.bgbas.bgcore.ac.ukbiorxiv.orgresearchgate.net

The following table summarizes potential terminal modifications and their expected functional impact:

| Modification | Position | Chemical Change | Hypothesized Functional Impact |

|---|---|---|---|

| N-Acetylation | N-terminus (Threonine) | Addition of an acetyl group (-COCH₃) | Increased proteolytic stability, charge neutralization. nih.govnih.gov |

| N-Palmitoylation | N-terminus (Threonine) | Addition of a palmitoyl (B13399708) group (C₁₆H₃₁O-) | Enhanced lipophilicity and cell membrane permeability. |

| C-Amidation | C-terminus (Proline) | Conversion of carboxylic acid (-COOH) to amide (-CONH₂) | Increased stability against carboxypeptidases, charge neutralization. bas.bgbas.bgcore.ac.ukbiorxiv.orgresearchgate.net |

| C-Esterification | C-terminus (Proline) | Conversion of carboxylic acid (-COOH) to an ester (-COOR) | Increased hydrophobicity, potential for prodrug strategy. |

The side chains of threonine and proline are defining features of this compound and are prime candidates for modification to probe SAR.

Threonine Side Chain Modifications: The hydroxyl group of the threonine side chain can be a key interaction point, potentially forming hydrogen bonds with a biological target. Modifications could include O-methylation to block this hydrogen-bonding capability or replacement of the methyl group with larger alkyl groups to explore steric effects. The development of pseudoproline dipeptides, where the threonine side chain is cyclized onto the backbone nitrogen, offers a way to rigidify the peptide backbone and explore conformational constraints. acs.orgsci-hub.se

Proline Side Chain Modifications: The proline ring offers a scaffold for a variety of modifications. A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. acs.orgudel.edunih.gov For H-Thr-Pro-OH, this could involve introducing substituents at the 3- or 4-position of the proline ring. For example, fluorination at the 4-position can introduce stereoelectronic effects that influence the puckering of the proline ring and the cis-trans isomerization of the peptide bond, which can have profound effects on the peptide's conformation and biological activity. acs.orgudel.edunih.gov

The following table illustrates potential side chain modifications and their rationale for SAR studies:

| Modification | Residue | Chemical Change | Rationale for SAR Study |

|---|---|---|---|

| O-Methylation | Threonine | -OH to -OCH₃ | Assess the importance of the hydroxyl group as a hydrogen bond donor. |

| Homologation | Threonine | -CH(OH)CH₃ to -CH(OH)CH₂CH₃ | Probe steric tolerance at the threonine side chain binding pocket. |

| 4-Fluorination | Proline | Addition of fluorine at the C4 position | Introduce stereoelectronic effects to alter ring pucker and cis/trans isomerism. acs.orgudel.edunih.gov |

| 4-Hydroxylation | Proline | Addition of a hydroxyl group at the C4 position | Introduce a hydrogen bonding group on the proline ring. |

Development of this compound-Based Molecular Probes and Research Tools

To identify the cellular targets and elucidate the mechanism of action of this compound, the development of molecular probes is essential. These tools are designed to report on the location and binding partners of the parent molecule within a biological system.

Fluorescently labeling H-Thr-Pro-OH allows for its visualization in cells and tissues using techniques like confocal microscopy and flow cytometry. sb-peptide.combio-itworld.comnih.govosaka-u.ac.jpresearchgate.net A common approach is to conjugate a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, to the N-terminus of the threonine residue. sb-peptide.combio-itworld.com The choice of fluorophore and the linker used for conjugation are critical to minimize perturbation of the dipeptide's biological activity. These fluorescent probes can be used in binding assays, such as fluorescence polarization, to quantify the interaction with potential binding partners. bio-itworld.com

Biotinylation is a powerful technique for identifying and isolating the binding partners of a small molecule. nih.govnih.govresearchgate.netresearchgate.net A biotin (B1667282) tag can be attached to H-Thr-Pro-OH, typically at the N-terminus, often with a spacer arm to reduce steric hindrance. The resulting biotinylated probe can be incubated with cell lysates, and any proteins that bind to the probe can be captured using streptavidin-coated beads. nih.govnih.govresearchgate.netresearchgate.net The captured proteins can then be identified by mass spectrometry. This approach, known as affinity purification, is a cornerstone of chemical biology for target deconvolution. nih.govnih.govresearchgate.netresearchgate.net

Photoaffinity labeling is a sophisticated technique used to covalently link a probe to its binding partner upon photoactivation. tandfonline.comacs.orgnih.govnih.govbohrium.comresearchgate.net A photoaffinity probe based on H-Thr-Pro-OH would incorporate a photoreactive group, such as a benzophenone (B1666685) or a diazirine. tandfonline.comnih.govnih.govbohrium.comresearchgate.net These groups are chemically inert in the dark but form highly reactive species upon exposure to UV light, which then form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. tandfonline.comnih.govnih.govbohrium.comresearchgate.net These probes also typically include a reporter tag, like biotin or a clickable alkyne group, to facilitate the detection and enrichment of the cross-linked protein-probe complex. acs.org

The following table outlines the design of potential molecular probes based on H-Thr-Pro-OH:

| Probe Type | Key Features | Application |

|---|---|---|

| Fluorescent Probe | N-terminal conjugation of a fluorophore (e.g., FITC) | Cellular imaging, localization studies, in vitro binding assays. sb-peptide.combio-itworld.comnih.govosaka-u.ac.jpresearchgate.net |

| Affinity Probe | N-terminal biotinylation with a spacer arm | Target identification and purification from cell lysates. nih.govnih.govresearchgate.netresearchgate.net |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone) and a reporter tag (e.g., biotin) | Covalent capture of binding partners for definitive target identification. tandfonline.comacs.orgnih.govnih.govbohrium.comresearchgate.net |

Analytical and Bioanalytical Method Development for H Thr Pro Ohhcl Research

Quantitative Methodologies for H-Thr-Pro-OHHCl in Complex Biological Matrices (Research samples)

The accurate measurement of this compound at trace levels within complex biological samples, such as plasma, serum, or tissue homogenates, is fundamental for understanding its behavior in a research context. Methodologies must be sensitive, selective, and reliable.

LC-MS/MS Method Development for Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules like H-Thr-Pro-OH in biological samples due to its high sensitivity and specificity. mdpi.com The development of a robust LC-MS/MS method involves optimizing chromatographic separation and mass spectrometric detection.